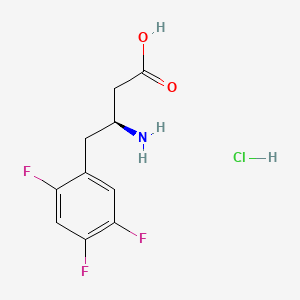

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Descripción general

Descripción

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a trifluorophenyl group, and a butanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves multiple steps. One common method starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement to introduce the chiral center . The final product is obtained through further purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to maximize yield and purity. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve continuous flow techniques to enhance reaction efficiency and product consistency .

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, hydrogenated derivatives, and various amides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis and Role in Drug Development

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride serves primarily as an intermediate in the synthesis of sitagliptin, a well-known medication for type 2 diabetes. Sitagliptin functions as a dipeptidyl peptidase-IV (DPP-4) inhibitor, which helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release.

Synthesis Overview

The synthesis of this compound involves several steps:

- Preparation of Wittig Reagents : A key step that involves the formation of a phosphonium ylide.

- Asymmetric Hydrogenation : This process is crucial for establishing the chiral center necessary for the compound's biological activity.

- Hoffmann Rearrangement : Utilized to convert amides into amines while retaining stereochemistry.

This multi-step synthesis has been optimized to ensure high yields and enantioselectivity, making it suitable for large-scale pharmaceutical production .

Scientific Research Applications

- Diabetes Treatment : As mentioned earlier, this compound is integral to synthesizing sitagliptin. Sitagliptin has been shown to effectively manage blood glucose levels in diabetic patients with minimal side effects .

- Research on Dipeptidyl Peptidase-IV Inhibitors : The compound is also studied for its potential in developing new DPP-4 inhibitors which could lead to more effective diabetes treatments. Research indicates that modifications to the trifluorophenyl group can enhance the potency and selectivity of these inhibitors .

- Potential Applications Beyond Diabetes : Emerging studies suggest that compounds similar to this compound may have applications in treating other metabolic disorders and conditions related to insulin resistance.

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the amino and carboxyl groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

- (S)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid

- Sitagliptin phosphate

Uniqueness

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications .

Actividad Biológica

(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, also known as TRC-A168940, is a compound with significant biological activity, particularly in the context of diabetes treatment. This compound is a derivative of β-amino acids and has garnered attention due to its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a class of drugs used to manage type 2 diabetes.

- Molecular Formula: CHClFNO

- Molecular Weight: 269.65 g/mol

- CAS Number: 1217809-78-3

- Purity: >95% (HPLC)

The primary mechanism of this compound involves its role as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, which are involved in glucose metabolism. By inhibiting this enzyme, the compound helps to increase insulin secretion and decrease glucagon levels in the bloodstream, ultimately leading to improved glycemic control.

In Vitro Studies

-

DPP-4 Inhibition:

- Research indicates that compounds similar to (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid exhibit potent DPP-4 inhibitory activity. For instance, studies have demonstrated that modifications to the β-amino acid structure can enhance binding affinity and inhibitory potency against DPP-4 .

- A comparative analysis showed that derivatives of this compound achieved IC50 values indicating effective inhibition at low concentrations .

-

Structure-Activity Relationship (SAR):

- Molecular modeling studies have identified critical interactions between the trifluorophenyl moiety of the compound and specific residues in the DPP-4 active site. This includes significant π-π stacking interactions with tyrosine sidechains and hydrogen bonding with key residues .

- The presence of fluorine atoms in the aromatic ring enhances lipophilicity and binding affinity, making these compounds more effective as DPP-4 inhibitors .

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in blood glucose levels postprandially. This effect is attributed to enhanced insulin response and reduced glucagon secretion due to DPP-4 inhibition.

Case Studies

-

Clinical Relevance:

- A study evaluated the efficacy of various DPP-4 inhibitors including derivatives of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in diabetic patients. Results indicated improved glycemic control compared to placebo groups .

- Long-term administration was associated with weight neutrality and a low incidence of hypoglycemia, making it a favorable option for diabetes management .

- Comparative Efficacy:

Propiedades

IUPAC Name |

(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZEWNJQKHBTG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661608 | |

| Record name | (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217809-78-3 | |

| Record name | Benzenebutanoic acid, β-amino-2,4,5-trifluoro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217809-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.